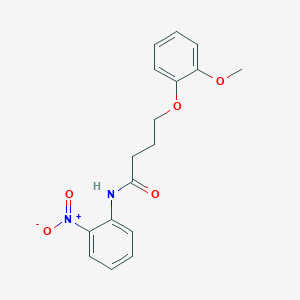
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and repair. 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a high affinity for certain proteins, suggesting that it may have a specific target in cells. 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide is its low toxicity profile, which makes it a promising candidate for further research. However, 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide is not yet widely available and may be difficult to obtain for laboratory experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide research. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide may also have potential as a treatment for other diseases such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide involves the reaction of 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide with nitric acid, followed by the addition of sulfuric acid. The resulting compound is then purified using column chromatography to obtain pure 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide.
Applications De Recherche Scientifique
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research. In cancer research, 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide has shown promising results as an anti-tumor agent, inhibiting the growth of cancer cells in vitro and in vivo. 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide has also been studied for its anti-inflammatory properties, with results suggesting that it may be a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14N2O6S |
Poids moléculaire |
338.34 g/mol |
Nom IUPAC |
4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O6S/c1-21-13-6-4-3-5-11(13)15-23(19,20)10-7-8-14(22-2)12(9-10)16(17)18/h3-9,15H,1-2H3 |
Clé InChI |
UUKFPUUJDGXFAW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Solubilité |
50.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![2-[2-oxo-3-(6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254751.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)


![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)


![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)



![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)